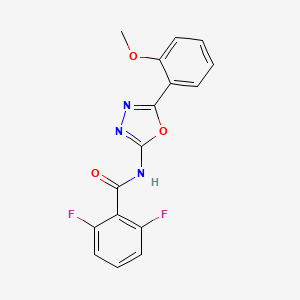

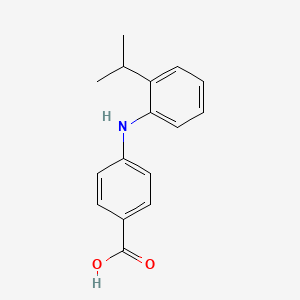

4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Piperidine derivatives have been synthesized through various methods. For instance, intra- and intermolecular reactions have been used to form various piperidine derivatives . A one-pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media has also been reported .Scientific Research Applications

Antifungal Applications

Research has demonstrated the potential of pyrimidine derivatives, including those structurally related to 4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine, as antifungal agents. In one study, various pyrimidine derivatives showed significant antifungal activity against Aspergillus terreus and Aspergillus niger, suggesting that modifications in the pyrimidine core can lead to compounds with useful antifungal properties (Jafar et al., 2017).

Parkinson's Disease Treatment

The compound has been investigated in the context of Parkinson's disease treatment through its role as an adenosine receptor antagonist. A study described the optimization of pyrimidines for enhanced solubility and efficacy in animal models, highlighting the therapeutic potential of such compounds in neurodegenerative diseases (Zhang et al., 2008).

Antibacterial and Antifungal Screening

Newly synthesized pyrimidine derivatives, including those related to the compound of interest, have been screened for antibacterial and antifungal activities. These studies demonstrate that pyrimidine compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, indicating their potential as broad-spectrum antimicrobial agents (Khan et al., 2015).

Molecular Recognition and Chemical Synthesis

The synthesis and structural analysis of pyrimidine derivatives, including their conformational behavior and molecular recognition features, have been extensively studied. These compounds exhibit interesting binding properties and have been used as scaffolds for developing more complex molecules with desired biological or chemical properties (Cocco et al., 2001).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary depending on their specific structure and application. Some piperidine derivatives have shown anti-tubercular activity and others have been used as potent anti-inflammatory agents . The specific mechanism of action of “4-(3-Methoxypiperidin-1-yl)-2,6-dimethylpyrimidine” is not known.

properties

IUPAC Name |

4-(3-methoxypiperidin-1-yl)-2,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9-7-12(14-10(2)13-9)15-6-4-5-11(8-15)16-3/h7,11H,4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBIQUMYIFBZMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CCCC(C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2865831.png)

![1-N-Boc-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine](/img/structure/B2865836.png)

![N-[1-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2865838.png)

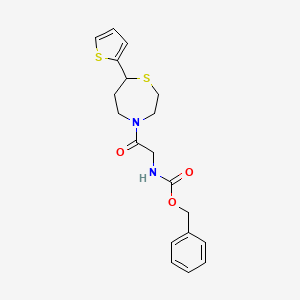

![2-(4-ethoxyphenyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865839.png)

![tert-Butyl [4-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2865840.png)